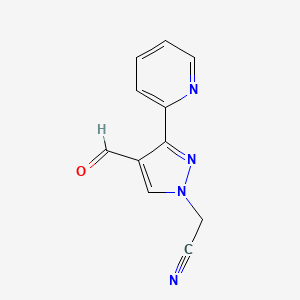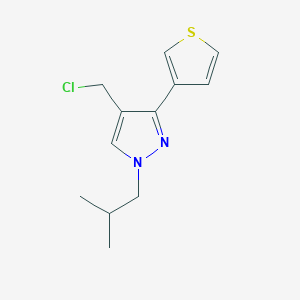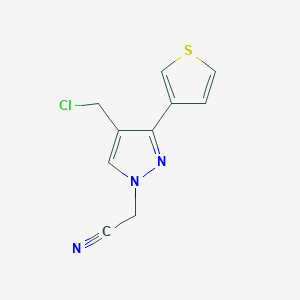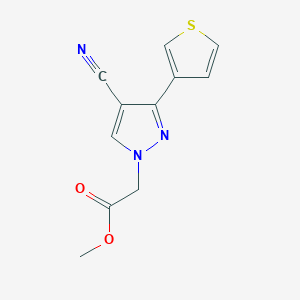
2-Ethyl-4,4-difluorobutan-1-ol
Descripción general
Descripción
“2-Ethyl-4,4-difluorobutan-1-ol” is a chemical compound with the CAS Number: 1909305-27-6 . It has a molecular weight of 138.16 and its IUPAC name is 2-ethyl-4,4-difluorobutan-1-ol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Ethyl-4,4-difluorobutan-1-ol” is 1S/C6H12F2O/c1-2-5(4-9)3-6(7)8/h5-6,9H,2-4H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Ethyl-4,4-difluorobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 138.16 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-Ethyl-4,4-difluorobutan-1-ol serves as an intermediate in the synthesis of complex fluorinated compounds. For instance, it is utilized in the preparation of fluorinated butanolides and butenolides, demonstrating its role in synthesizing tetronic acid analogues through conjugate addition of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles. This process highlights the compound's versatility in nucleophilic substitution reactions, contributing to the development of novel chemical entities with potential applications across various scientific fields, including pharmaceuticals and agrochemicals (Paleta et al., 2000).
Material Science
In material science, 2-Ethyl-4,4-difluorobutan-1-ol-related compounds have been explored for their super wetting properties on diverse substrates. Novel fluorinated polymers containing short perfluorobutyl side chains synthesized from this compound demonstrate outstanding water- and oil-repellent properties. These properties are attributed to the synergistic effect of amorphous fluorinated side chains and crystalline hydrocarbon pendant groups, offering potential applications in non-stick and self-cleaning technologies (Jiang et al., 2016).
Liquid Crystals and Electro-Optical Properties
The compound's derivatives have also been studied for their application in liquid crystals, demonstrating negative dielectric anisotropy and affecting the thermal and electro-optical properties of nematic materials. This research provides insights into tailoring liquid crystal materials for specific applications, such as displays and optical devices, by manipulating terminal chain substitution to influence their properties (Jankowiak et al., 2008).
Environmental Studies
2-Ethyl-4,4-difluorobutan-1-ol and its related compounds have been investigated for their environmental impact, particularly in the study of per- and polyfluoroalkyl substances (PFASs) resulting from agricultural use. Research in this area is crucial for understanding and mitigating the environmental footprint of fluorinated compounds, contributing to safer and more sustainable chemical practices (Nascimento et al., 2018).
Safety and Hazards
The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation or serious eye irritation . The hazard statements associated with it are H226, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
2-ethyl-4,4-difluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-2-5(4-9)3-6(7)8/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWNJABKAKAWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,4-difluorobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















